Lipophilicity Comparison
The 5-chloro substitution on the indole ring confers a specific LogP value of approximately 4.1, which is quantitatively distinct from both the unsubstituted core (LogP ≈ 2.5) and the 5-bromo analog (LogP ≈ 4.47) [1]. This places the compound in a unique lipophilicity window that can be critical for optimizing passive membrane permeability and minimizing off-target binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 4.4 (computed by PubChem) / 4.1 (vendor reported) [1] |
| Comparator Or Baseline | 1H-indole-2-carbonitrile (unsubstituted) XLogP3: 2.5; 5-Bromo-3-phenyl-1H-indole-2-carbonitrile LogP: 4.47 [2] |
| Quantified Difference | 1.9 log units more lipophilic than the unsubstituted core; 0.37 log units less lipophilic than the 5-bromo analog. |
| Conditions | Computed physicochemical properties derived from molecular structure. |
Why This Matters
The LogP difference of 1.9 units from the unsubstituted core predicts a >10-fold difference in partitioning into lipid membranes, making the 5-chloro compound a distinct tool for permeability studies, while the difference from the bromo analog offers a finer adjustment of lipophilicity without the potential for heavy-atom effects or increased reactivity.
- [1] PubChem. (2025). 5-chloro-3-phenyl-1H-indole-2-carbonitrile. Compound Summary for CID 2764154. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1H-indole-2-carbonitrile. Compound Summary for CID 3787599. National Center for Biotechnology Information. View Source
